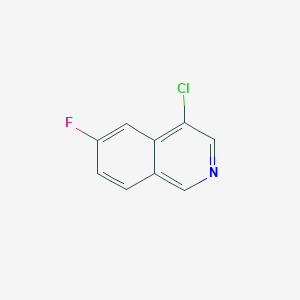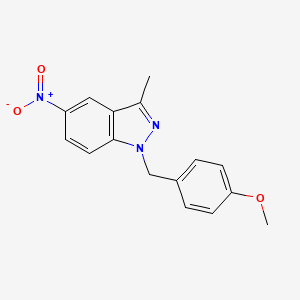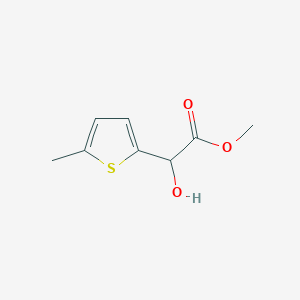![molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
4-[methyl(propan-2-yl)amino]but-2-ynoic acid
Overview
Description
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3C≡CH+NH2CH(CH3)2→CH3C≡CCH2NH(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropyl-methyl-amino)-benzoic acid
- 4-(Isopropyl-methyl-amino)-propanoic acid
- 2-(Isopropyl-methyl-amino)-ethanol
Uniqueness
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11) |
InChI Key |
GIBFDJDSTLZPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC#CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)





![4-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B8677185.png)


